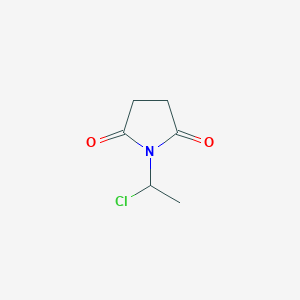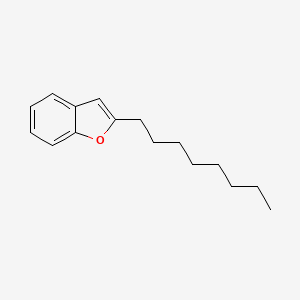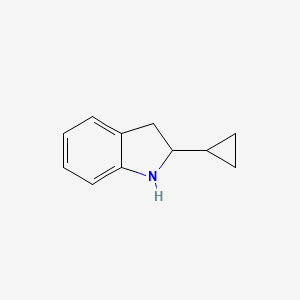
N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine is a synthetic organic compound belonging to the tetrahydroisoquinoline family. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The structure of this compound features a tetrahydroisoquinoline core with a dimethylaminomethyl substituent, which contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine can be synthesized through various methods, including the Bischler-Napieralski, Pictet-Gams, Pictet-Spengler, and Pomeranz-Fritsch reactions. These methods typically involve the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Industrial production methods often employ large-scale cyclization reactions under controlled conditions to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The dimethylaminomethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits neuroprotective properties and has been investigated for its role in modulating neurotransmitter systems.
Medicine: It shows promise as a therapeutic agent for neurodegenerative diseases and as an antidepressant due to its ability to inhibit monoamine oxidase (MAO) enzymes
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals, contributing to the development of new drugs and crop protection agents.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine involves its interaction with various molecular targets and pathways:
Neurotransmitter Modulation: The compound inhibits the activity of MAO enzymes, leading to increased levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain
Neuroprotection: It exhibits antioxidant properties, scavenging free radicals and reducing oxidative stress, which contributes to its neuroprotective effects.
Receptor Interaction: The compound can interact with dopamine receptors, modulating their activity and influencing dopaminergic signaling pathways.
Vergleich Mit ähnlichen Verbindungen
N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine can be compared with other similar compounds in the tetrahydroisoquinoline family, such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective and antidepressant-like properties.
1,2,3,4-Tetrahydroisoquinoline: The simplest member of the family, exhibiting a broad spectrum of biological activities.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Used in the synthesis of various alkaloids and pharmaceuticals. The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H18N2 |
|---|---|
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine |
InChI |
InChI=1S/C12H18N2/c1-14(2)9-12-11-6-4-3-5-10(11)7-8-13-12/h3-6,12-13H,7-9H2,1-2H3 |
InChI-Schlüssel |
YHHFZAFMPUFXPF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1C2=CC=CC=C2CCN1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl (s)-10-fluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B8734687.png)











![3-Azabicyclo[5.1.0]octan-5-ol](/img/structure/B8734771.png)
